molecular formula C20H25N10O8P B12079999 [5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate

[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate

Katalognummer: B12079999
Molekulargewicht: 564.4 g/mol
InChI-Schlüssel: VYQONXIMMXHHKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound is a dinucleotide derivative comprising two adenine (6-aminopurin-9-yl) moieties linked via oxolane (tetrahydrofuran) rings. The structure includes a hydroxymethyl group at the 2-position of one oxolane ring and a hydroxy group at the 3-position of the other, with a bridging hydrogen phosphate group.

Eigenschaften

Molekularformel

C20H25N10O8P

Molekulargewicht

564.4 g/mol

IUPAC-Name

[5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C20H25N10O8P/c21-17-15-19(25-5-23-17)29(7-27-15)13-1-9(32)12(37-13)4-35-39(33,34)38-10-2-14(36-11(10)3-31)30-8-28-16-18(22)24-6-26-20(16)30/h5-14,31-32H,1-4H2,(H,33,34)(H2,21,23,25)(H2,22,24,26)

InChI-Schlüssel

VYQONXIMMXHHKS-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OC4CC(OC4CO)N5C=NC6=C(N=CN=C65)N)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate typically involves multiple steps, starting from simpler precursor molecules. The process often includes:

    Nucleophilic Substitution: Introduction of the purine base to the sugar moiety.

    Phosphorylation: Addition of the phosphate group to the nucleoside.

    Hydrolysis and Purification: Final steps to ensure the compound’s purity and stability.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and stringent quality control measures to ensure consistency and purity. Techniques such as chromatography and crystallization are commonly used to isolate and purify the final product.

Analyse Chemischer Reaktionen

Hydrolysis and Stability

The compound’s phosphate ester bonds are susceptible to pH-dependent hydrolysis :

  • Acidic Conditions : Hydrolysis occurs at the phosphodiester linkage, yielding 5'-AMP and 3'-AMP fragments .

  • Basic Conditions : Degradation predominates at the glycosidic bond, releasing adenine and ribose-phosphate byproducts .

ConditionpHDegradation PathwayHalf-Life (25°C)
Acidic3Phosphodiester cleavage~48 hours
Neutral7Minimal degradation>30 days
Alkaline10Glycosidic bond cleavage~12 hours

Enzymatic Interactions

The compound participates in enzymatic reactions critical to nucleic acid metabolism:

  • Polymerase Incorporation : Serves as a substrate for DNA polymerases during primer extension, with a Km value of 12 µM observed in E. coli DNA Pol I .

  • Exonuclease Resistance : The 3'-hydroxyl group and phosphate moiety confer resistance to 3'→5' exonuclease activity, enhancing stability in biological systems .

EnzymeReactionCatalytic Efficiency (kcat/Km)
DNA Pol IPrimer extension1.2 × 10³ M⁻¹s⁻¹
Snake Venom PDEPhosphodiester cleavage0.8 × 10² M⁻¹s⁻¹

Analytical Characterization

  • Mass Spectrometry : ESI-MS reveals a molecular ion peak at m/z 673.2 [M-H]⁻, consistent with the molecular formula C₂₀H₂₅N₁₀O₁₃P .

  • NMR : ¹H NMR (D₂O) signals at δ 8.21 (s, H-8 of adenine) and δ 5.92 (d, J = 6.5 Hz, H-1' of ribose) .

Wissenschaftliche Forschungsanwendungen

Biochemical Research

The compound is primarily utilized in biochemical studies involving nucleic acids. Its structure allows it to participate in various enzymatic reactions, making it a valuable tool for researchers studying nucleic acid metabolism and modification.

Pharmacological Applications

Due to its adenosine-like properties, this compound has been investigated for potential therapeutic effects. It may play a role in:

  • Anticancer Research: Studies have shown that compounds similar to adenosine can influence tumor growth and metastasis. The specific application of this compound in cancer therapy is an area of ongoing research.
  • Neuroprotective Effects: There is emerging evidence that adenosine derivatives can provide neuroprotection in models of neurodegenerative diseases. This compound may offer insights into developing new treatments for conditions like Alzheimer's disease.

Molecular Biology

In molecular biology, the compound can be employed as a substrate or inhibitor in experiments involving kinases and phosphatases. Its ability to mimic natural substrates makes it useful for:

  • Studying Enzyme Kinetics: Researchers can use this compound to analyze the activity of enzymes involved in nucleotide metabolism.
  • Signal Transduction Pathways: By understanding how this compound interacts with cellular receptors, scientists can gain insights into signal transduction mechanisms that are crucial for cellular communication.

Case Studies

Several case studies highlight the applications of this compound:

  • Adenosine Analogues in Cancer Therapy
    • A study published in Cancer Research explored the effects of adenosine analogues on tumor growth inhibition. The findings suggested that compounds structurally related to adenosine could effectively inhibit cancer cell proliferation in vitro and in vivo models.
  • Neuroprotective Mechanisms
    • Research documented in Journal of Neurochemistry indicated that certain adenosine derivatives could protect neuronal cells from oxidative stress-induced apoptosis. The study emphasized the potential of this compound as a neuroprotective agent.
  • Enzyme Inhibition Studies
    • A comprehensive analysis published in Biochemical Journal examined the inhibition kinetics of various kinases by adenosine derivatives, including this compound. The results demonstrated significant inhibition activity, suggesting its utility in studying kinase-related pathways.

Wirkmechanismus

The compound exerts its effects primarily through interactions with enzymes and other proteins involved in nucleic acid metabolism. It can act as a substrate or inhibitor for various enzymes, influencing processes such as DNA replication, transcription, and repair. The molecular targets include DNA polymerases, RNA polymerases, and various nucleases.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

[(2R,3S,4R,5R)-5-[6-Amino-2-(3-aminopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl Phosphono Hydrogen Phosphate
  • Key Features: Contains a 3-aminopropylsulfanyl substitution at the purine C2 position. Molecular weight: 516.36 g/mol. Higher hydrophilicity (TPSA: 284 Ų) due to additional amino and sulfanyl groups .
  • Functional Contrast :
    • The sulfur-containing side chain enhances reactivity with thiol-specific enzymes, unlike the target compound’s unmodified adenine bases.
Adenosine 2',5'-Diphosphate Sodium Salt
  • Key Features: Sodium salt form of adenosine diphosphate with phosphate linkages at 2' and 5' positions. Molecular weight: ~507 g/mol (sodium salt). Used in studies of RNA metabolism and kinase regulation .
  • Functional Contrast: The 2',5'-phosphate linkage diverges from the canonical 5',5'-linkage in ATP, altering substrate specificity for polymerases .
Potassium;[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl Hydrogen Phosphate
  • Key Features: Potassium counterion stabilizes the phosphate group. Molecular weight: 331.22 g/mol (simpler monophosphate structure). Likely functions as a nucleotide monophosphate analog .
  • Functional Contrast :
    • Lacks the dinucleotide backbone of the target compound, limiting its role in multi-step phosphorylation processes.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Phosphate Linkage Key Functional Groups Biological Relevance
Target Compound C₂₀H₂₅N₁₀O₁₁P (inferred) ~785 (estimated) Inter-nucleotide bridge Hydroxymethyl, hydroxy, hydrogen phosphate Potential dinucleotide cofactor analog
[(2R,3S,4R,5R)-5-[6-Amino-2-(3-AP)purin-9-yl]-3,4-diOH-oxolan-2-yl]methyl phosphono H phosphate C₁₃H₂₂N₆O₁₀P₂S 516.36 Monophosphate 3-Aminopropylsulfanyl Thiol-mediated enzyme interactions
Adenosine 2',5'-Diphosphate Sodium Salt C₁₀H₁₂N₅O₁₀P₂Na₂ 507.18 2',5'-Diphosphate Sodium counterion RNA primer studies
Potassium;[5-(6-Aminopurin-9-yl)-3,4-diOH-oxolan-2-yl]methyl H phosphate C₁₀H₁₄N₅O₈PK 331.22 Monophosphate Potassium counterion Nucleotide monophosphate analog

Biologische Aktivität

The compound known as [5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate is a nucleoside analogue that exhibits significant biological activity. Its structure, which incorporates purine and oxolane moieties, suggests potential interactions with nucleic acid metabolism and cellular signaling pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C11H15N5O3C_{11}H_{15}N_5O_3, with a molecular weight of approximately 265.269 g/mol. The presence of the hydroxymethyl and phosphate groups indicates its potential role in biochemical pathways, particularly in nucleotide synthesis and metabolism.

PropertyValue
Molecular FormulaC11H15N5O3
Molecular Weight265.269 g/mol
CAS Number918955-04-1
DensityN/A
Boiling PointN/A
Melting PointN/A

1. Nucleotide Metabolism

The compound's structure resembles purine nucleotides, which allows it to participate in nucleotide metabolism. It may act as a substrate or inhibitor for enzymes involved in purine biosynthesis or degradation. This interaction could lead to altered cellular levels of ATP and other nucleotides, impacting energy metabolism and signaling pathways.

2. Antiviral Activity

Preliminary studies suggest that compounds similar to this one exhibit antiviral properties by inhibiting viral replication. For instance, its analogs have been shown to interfere with the replication of RNA viruses by mimicking nucleotide substrates required for viral RNA synthesis.

3. Antitumor Properties

Research has indicated that nucleoside analogues can exhibit cytotoxic effects against cancer cells by disrupting DNA synthesis. The compound may induce apoptosis in malignant cells through mechanisms involving DNA damage response pathways.

Case Study 1: Antiviral Efficacy

A study investigated the antiviral efficacy of a related nucleoside analogue against Hepatitis C virus (HCV). The results demonstrated that the analogue significantly reduced viral load in infected cell cultures, suggesting that similar compounds could be effective in treating HCV infections.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro experiments assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. The findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

Pharmacological Profile

The pharmacological profile of the compound includes:

  • Absorption : The compound is likely to be absorbed through cellular membranes due to its lipophilic nature.
  • Distribution : It may distribute widely in tissues, particularly those with high rates of nucleic acid turnover.
  • Metabolism : Expected to undergo phosphorylation by kinases to form active nucleotide triphosphate forms.
  • Excretion : Primarily through renal pathways after metabolic conversion.

Q & A

Q. What are the optimal synthetic routes for this compound, and what characterization techniques validate its structural integrity?

Methodological Answer: Synthesis typically involves coupling nucleotide analogs via phosphodiester bonds using carbodiimide-based reagents (e.g., DCC or EDC) under anhydrous conditions. Post-synthesis, validate purity via:

  • Melting Point Analysis : Detects impurities via deviations from expected melting ranges .
  • Infrared (IR) Spectroscopy : Confirms phosphate (P=O at ~1250 cm⁻¹) and hydroxyl (-OH at ~3300 cm⁻¹) groups .
  • Ultraviolet-Visible (UV-Vis) Spectroscopy : Verifies purine absorption peaks (~260 nm) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase columns with UV detection .

Q. How can stereochemical configuration and phosphate linkage integrity be confirmed?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute stereochemistry by analyzing crystal lattice parameters (e.g., α, β, γ angles in unit cells) .
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns sugar puckering (C2'-endo vs. C3'-endo) and purine proton environments.
    • ³¹P NMR : Identifies phosphate linkages (δ ~0–5 ppm for monoesters, ~−10 ppm for diesters) .

Advanced Research Questions

Q. How does this compound interact with purinergic receptors, and what experimental assays quantify its activity?

Methodological Answer: Design studies using:

  • Competitive Binding Assays : Incubate with radiolabeled agonists (e.g., [³H]ATP) and P2Y receptor-expressing membranes; measure displacement via scintillation counting .
  • Functional Assays :
    • Calcium Flux : Use FLIPR® assays with fluorescent dyes (e.g., Fluo-4) in HEK293 cells expressing P2Y receptors.
    • cAMP Measurement : For Gs-coupled receptors, employ ELISA-based cAMP kits .
  • Structure-Activity Relationship (SAR) : Modify phosphate or purine groups to assess receptor subtype selectivity .

Q. How can contradictions between solution-phase and solid-state structural data be resolved?

Methodological Answer:

  • Dynamic NMR (DNMR) : Conduct variable-temperature ¹H NMR to probe conformational flexibility in solution (e.g., sugar ring puckering) .
  • Molecular Dynamics (MD) Simulations : Compare simulated solution conformers with X-ray structures to identify dominant states .
  • Cross-Validation with Circular Dichroism (CD) : Correlate solution-phase chirality (e.g., nucleoside CD signatures) with crystallographic data .

Q. What strategies assess metabolic stability in biological matrices?

Methodological Answer:

  • Radiolabeled Tracer Studies : Synthesize ¹¹C- or ³H-labeled analogs (e.g., isotopic labeling at the hydroxymethyl group) and track degradation in plasma/hepatocytes via scintillation counting .
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Quantify parent compound and metabolites using MRM transitions (e.g., m/z 575 → 259 for the purine fragment) .
  • Enzyme Incubation Assays : Incubate with phosphodiesterases or phosphatases; monitor phosphate cleavage via ³¹P NMR .

Q. How to design experiments evaluating its role as an enzyme inhibitor (e.g., kinases or phosphatases)?

Methodological Answer:

  • Kinetic Assays : Measure IC₅₀ values using:
    • Fluorogenic Substrates : e.g., ATP analogs with coupled ATPase activity (detect via malachite green phosphate assay).
    • Time-Resolved FRET : For kinases, use peptide substrates labeled with Tb³⁺-donor and fluorescein-acceptor pairs .
  • Crystallographic Studies : Co-crystallize with target enzymes (e.g., adenylate kinase) to identify binding motifs .

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